![molecular formula C16H17FO3 B5164425 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5164425.png)
1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene is a synthetic compound that belongs to the family of aryl fluorides. This compound is widely used in scientific research due to its unique properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene is not fully understood. However, it is believed to exert its effects by interacting with specific molecular targets in cells. In pharmaceutical research, it has been shown to inhibit the activity of certain enzymes and receptors involved in disease progression. In agrochemical research, it has been shown to interfere with the growth and development of pests and weeds. In materials science, it has been shown to influence the physical and chemical properties of materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene vary depending on the specific application and concentration used. In pharmaceutical research, it has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. In agrochemical research, it has been shown to exhibit herbicidal and pesticidal effects. In materials science, it has been shown to influence the mechanical, optical, and electronic properties of materials.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene in lab experiments include its unique properties, high purity, and potential applications in various fields. However, its limitations include its low yield, high cost, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene in scientific research. In pharmaceutical research, it can be further investigated for its potential as a drug candidate for the treatment of various diseases. In agrochemical research, it can be further studied for its potential as a safer and more effective pesticide and herbicide. In materials science, it can be further explored for its potential as a building block for the synthesis of novel materials with unique properties. Additionally, the mechanism of action and biochemical and physiological effects of this compound can be further elucidated to better understand its potential applications in various fields.
Synthesemethoden
The synthesis of 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene involves the reaction of 1-bromo-2-fluorobenzene with 3-(4-methoxyphenoxy)propyl magnesium bromide in the presence of a palladium catalyst. This reaction leads to the formation of the desired compound with a yield of around 50%. The purity of the compound can be increased by further purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene has been extensively used in scientific research due to its potential applications in various fields. In pharmaceutical research, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In agrochemical research, it has been studied for its potential as a pesticide and herbicide. In materials science, it has been investigated for its potential as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO3/c1-18-13-7-9-14(10-8-13)19-11-4-12-20-16-6-3-2-5-15(16)17/h2-3,5-10H,4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIPIFILCWZQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.